Cas no 1447606-97-4 (2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid)

2-(5-ブロモピリジン-2-イル)ピリミジン-5-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ピリジン環とピリミジン環が結合した特徴的な骨格を持ち、5位のブロモ基とカルボキシル基がさらなる官能基変換の可能性を提供します。この化合物は医薬品や農薬の開発において、特にヘテロ環を有する活性化合物の合成前駆体として有用です。高い純度と安定性を備えており、精密な有機反応における信頼性の高い試薬として研究用途に適しています。

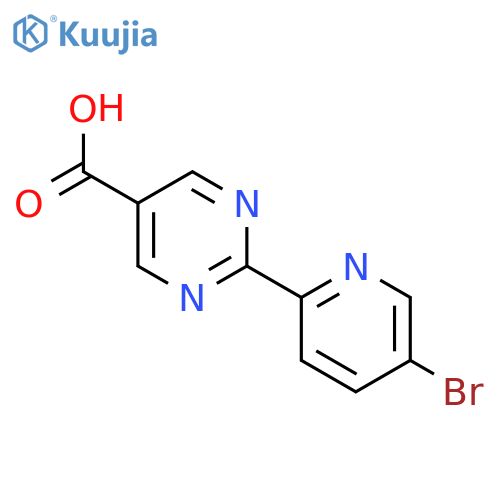

1447606-97-4 structure

商品名:2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid

CAS番号:1447606-97-4

MF:C10H6BrN3O2

メガワット:280.077540874481

CID:4827276

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-BROMOPYRIDIN-2-YL)PYRIMIDINE-5-CARBOXYLIC ACID

- 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid

-

- インチ: 1S/C10H6BrN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16)

- InChIKey: BVBHMZBBPZXYKK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)C1N=CC(C(=O)O)=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- トポロジー分子極性表面積: 76

- 疎水性パラメータ計算基準値(XlogP): 1

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505255-1g |

2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylicacid |

1447606-97-4 | 97% | 1g |

$764 | 2023-02-02 | |

| Alichem | A029198947-1g |

2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylic acid |

1447606-97-4 | 95% | 1g |

772.20 USD | 2021-06-01 |

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1447606-97-4 (2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量